4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole
Overview
Description
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl (TBDMS) group. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a thiazole derivative containing a hydroxymethyl group.
Protection Step: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole can undergo various chemical reactions, including:
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free hydroxymethyl thiazole.
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Yields the free hydroxymethyl thiazole.
Substitution: Depending on the substituents, various substituted thiazoles can be formed.
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can yield alcohols or other reduced derivatives.
Scientific Research Applications
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Can be used in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxymethyl site. The thiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar in structure but with a cyclohexanol backbone.
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-: Similar protecting group but with a benzene ring.
Thiazole, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-ethynyl-: Similar thiazole ring but with additional ethynyl substitution.
Uniqueness
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is unique due to its combination of a thiazole ring and a TBDMS-protected hydroxymethyl group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate.
Properties
CAS No. |
875548-61-1 |
---|---|
Molecular Formula |
C10H19NOSSi |
Molecular Weight |
229.42 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1,3-thiazol-4-ylmethoxy)silane |
InChI |
InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-6-9-7-13-8-11-9/h7-8H,6H2,1-5H3 |
InChI Key |
NUCBALCOZQJHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC=N1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.